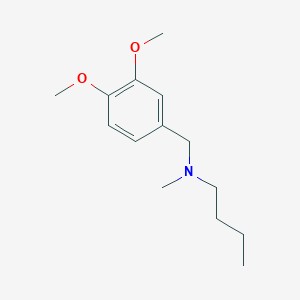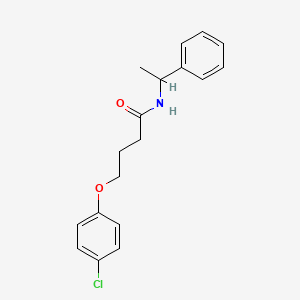
N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising compound for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide. One of the directions is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method to improve its efficacy and reduce its toxicity.
In conclusion, N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide is a promising compound that exhibits various biological activities and has potential applications in drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in various therapeutic areas.
Synthesemethoden
The synthesis of N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acryloyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-19-11-8-10(9-12(20-2)14(11)21-3)4-5-13(18)17-15-16-6-7-22-15/h4-9H,1-3H3,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWGQYVVYWXIM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)

